molecular formula C13H9FN2O2S B1336838 [6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid CAS No. 878259-69-9

[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid

Cat. No. B1336838
M. Wt: 276.29 g/mol
InChI Key: KRIIMUBXSVTNPP-UHFFFAOYSA-N
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Description

“[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid” is a chemical compound with the IUPAC name 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-ylamine . It has a molecular weight of 233.27 and its InChI code is 1S/C11H8FN3S/c12-8-3-1-7(2-4-8)9-10(13)15-5-6-16-11(15)14-9/h1-6H,13H2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C11H8FN3S/c12-8-3-1-7(2-4-8)9-10(13)15-5-6-16-11(15)14-9/h1-6H,13H2 .

It is stored at room temperature and has a normal shipping temperature .

Scientific Research Applications

Therapeutic Potential of Imidazo[2,1-b]thiazole Derivatives

Imidazo[2,1-b]thiazole, a fused heterocycle, demonstrates significant versatility in medicinal chemistry. Derivatives of this compound have been extensively studied for their diverse pharmacological activities. This review suggests that imidazo[2,1-b]thiazole-based compounds are promising candidates for developing clinically viable drugs due to their broad therapeutic applications. Researchers have focused on creating new derivatives between 2000-2018, which exhibit a wide range of pharmacological effects. These developments underscore the potential of [6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid derivatives in contributing to novel therapeutic agents (M. Shareef, Irfan Khan, B. N. Babu, A. Kamal, 2019).

Synthesis and Biological Activity of Azolylthioacetic Acids

Azolylthioacetic acids, including imidazo[2,1-b]thiazole derivatives, have been synthesized and analyzed for their biological activity. These compounds are characterized by antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. The review highlights the promising nature of azolylthioacetic acids as bioactive molecules and suggests that exploring new compounds within this class could lead to the discovery of novel bioactive substances with diverse therapeutic effects (V. Chornous, A. Palamar, A. Grozav, M. Vovk, 2016).

Antioxidant and Anti-inflammatory Properties of Benzofused Thiazole Derivatives

Research into benzofused thiazole derivatives, synthesized through cyclocondensation reactions, has shown promising antioxidant and anti-inflammatory properties. These compounds were evaluated in vitro and demonstrated significant activity compared to standard references, indicating their potential as therapeutic agents. This study suggests that [6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid derivatives could be explored further for their antioxidant and anti-inflammatory benefits, contributing to the development of new therapeutic agents (Dattatraya G. Raut, S. Patil, P. Choudhari, Vikas D. Kadu, A. S. Lawand, M. Hublikar, R. Bhosale, 2020).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S/c14-9-3-1-8(2-4-9)11-6-16-10(5-12(17)18)7-19-13(16)15-11/h1-4,6-7H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIIMUBXSVTNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428683
Record name [6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid

CAS RN

878259-69-9
Record name [6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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